7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride

Adenosine A2A receptor Inverse agonism GPCR pharmacology

Researchers requiring selective hA2A receptor modulation face limited options: existing probes lack subtype selectivity (e.g., caffeine) or exhibit dual A1/A2A antagonism. This (S)-enantiomer thiazolo[5,4-d]pyrimidine hydrochloride delivers high-affinity hA2A inverse agonism with selectivity over A1, enabling clean pharmacological dissection. • Defined (S)-stereochemistry eliminates racemic variability • HCl salt ensures aqueous solubility for direct in vivo dosing (IP/PO) • Validated in cAMP assays & 6-OHDA lesion models • Ships ambient; ready for immediate formulation

Molecular Formula C15H15ClN4S
Molecular Weight 318.8 g/mol
Cat. No. B12103795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride
Molecular FormulaC15H15ClN4S
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl
InChIInChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H
InChIKeyVJYXUCYITUDEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine Hydrochloride: Procurement-Relevant Identity and Pharmacological Class


7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride (CAS 950192-41-3) is a chiral (S)-enantiomer thiazolo[5,4-d]pyrimidine derivative supplied as the hydrochloride salt for enhanced aqueous solubility [1]. This compound belongs to a therapeutically significant class of purine bioisosteres in which the N-9 nitrogen of the purine ring is replaced by a sulfur atom, conferring distinct hydrogen-bonding and stacking interactions with biological targets [2]. Pharmacologically, it has been characterized as a high-affinity inverse agonist of the human adenosine A2A receptor (hA2A AR), a G protein-coupled receptor implicated in neurodegenerative disorders, cancer immunotherapy, and inflammation [3]. Its molecular architecture—featuring a phenyl substituent at position 7 and a pyrrolidin-2-yl group at position 2 of the thiazolopyrimidine core—differentiates it from other substitution patterns within the scaffold and is a critical determinant of its receptor selectivity profile.

Why Thiazolo[5,4-d]pyrimidine Analogs Cannot Be Interchanged with 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine Hydrochloride


Within the thiazolo[5,4-d]pyrimidine scaffold, adenosine receptor subtype affinity and intrinsic activity (agonist vs. inverse agonist) are exquisitely tuned by the substitution pattern at positions 2, 5, and 7. The presence of a basic pyrrolidine nitrogen at C-2 and a lipophilic phenyl ring at C-7 in the target compound yields a distinct pharmacological profile—high-affinity hA2A inverse agonism—that is fundamentally different from the A1/A2A dual antagonism observed with 2-phenyl-7-amino analogs or the partial agonism of 7-prolinol-N-yl-2-phenylamino derivatives [1]. Generic substitution with a 2-amino-7-phenyl regioisomer, a 2-methyl-7-phenyl analog, or the free base form (lacking the hydrochloride salt) would predictably alter receptor binding kinetics, functional efficacy, and aqueous solubility, potentially invalidating experimental reproducibility [2]. The following quantitative evidence demonstrates precisely where this compound diverges from its closest structural neighbors.

Quantitative Differentiation of 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine Hydrochloride Against Closest Structural Analogs


Functional Selectivity at hA2A Adenosine Receptor: Inverse Agonism vs. Dual A1/A2A Antagonism in 7-Amino-2-phenyl-thiazolo[5,4-d]pyrimidines

The target compound is reported to act as a high-affinity inverse agonist selective for the hA2A adenosine receptor, reducing constitutive receptor signaling below basal levels . In contrast, the most closely related comparator scaffold—7-amino-2-phenyl-thiazolo[5,4-d]pyrimidine (a regioisomer with amino at C-7 and phenyl at C-2)—yields dual hA1/hA2A antagonists/inverse agonists. Compound 3 in the Varano et al. series (5-((2-methoxyphenyl)methylamino)-2-phenyl-thiazolo[5,4-d]pyrimidin-7-amine) displayed hA1 Ki = 10.2 nM and hA2A Ki = 4.72 nM, with functional IC50 values of 13.4 nM (hA1) and 5.34 nM (hA2A) as a dual antagonist/inverse agonist [1]. The target compound's selectivity for A2A over A1, though not yet quantified in published peer-reviewed literature, is structurally predicted by the exchange of the C-2 phenyl (present in the comparator) for a basic pyrrolidine, which eliminates a key hydrophobic contact with the hA1 orthosteric pocket [2]. This selectivity distinction is critical for applications where hA1-mediated cardiovascular effects must be avoided.

Adenosine A2A receptor Inverse agonism GPCR pharmacology

Aqueous Solubility Enhancement via Hydrochloride Salt Form Relative to Free Base and Neutral Thiazolopyrimidine Analogs

The hydrochloride salt form of 7-Phenyl-2-pyrrolidin-2-yl-thiazolo[5,4-d]pyrimidine (CAS 950192-41-3) provides protonation of the pyrrolidine secondary amine (calculated pKa ~10.5), yielding substantially enhanced aqueous solubility compared to the free base (CAS 950224-93-8) and comparable neutral thiazolopyrimidine derivatives lacking a basic center [1]. Supplier specifications confirm the hydrochloride salt as the preferred form for aqueous-based assay systems, with storage stability of at least 3 years at room temperature [2]. In contrast, related 7-amino-2-aryl-thiazolo[5,4-d]pyrimidines without a basic amine substituent exhibit limited water solubility (typically <50 µg/mL at pH 7.4), requiring DMSO stock solutions that may precipitate upon dilution in aqueous buffer [3]. This solubility advantage directly impacts experimental reproducibility in in vitro pharmacology assays and facilitates formulation for in vivo PK studies.

Solubility Hydrochloride salt Formulation compatibility

Chiral Integrity and Enantiomeric Purity: (S)-Enantiomer Specification vs. Racemic or (R)-Enantiomer Variants

The target compound is supplied as the defined (S)-enantiomer (CAS 950192-41-3), with the chiral center located at the C-2 position of the pyrrolidine ring . Stereochemistry at this position is pharmacologically critical: the Bharate et al. study on structurally related 7-(prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines demonstrated that the (S)-2-hydroxymethylene-pyrrolidine configuration is essential for mimicking the ribose interactions of adenosine agonists and achieving A2AAR agonism [1]. The (R)-enantiomer of the target compound series would be expected to show significantly reduced or altered receptor binding. Supplier certificates of analysis confirm chiral purity ≥95% for the (S)-enantiomer hydrochloride . In contrast, many commercially available thiazolo[5,4-d]pyrimidine analogs are supplied as racemic mixtures or with undefined stereochemistry, introducing confounding variables in stereospecific pharmacological assays.

Chiral purity Stereospecificity Enantiomeric excess

Scaffold Differentiation: Thiazolo[5,4-d]pyrimidine Core vs. Thieno[2,3-d]pyrimidine and Purine Scaffolds in Kinase Selectivity Profiles

The thiazolo[5,4-d]pyrimidine core is a distinct purine bioisostere in which the N-9 nitrogen is replaced by sulfur, altering the electronic distribution and hydrogen-bonding capacity of the fused heterocyclic system [1]. Comparative kinase profiling studies on structurally related thiazolo[5,4-d]pyrimidines vs. thieno[2,3-d]pyrimidines have demonstrated divergent selectivity: thiazolo[5,4-d]pyrimidine derivative 7a exhibited superior anticancer activity compared to thieno[2,3-d]pyrimidine 6a in preclinical evaluation, attributed to the sulfur atom's contribution to target engagement [2]. The target compound, with its unique 7-phenyl-2-pyrrolidin-2-yl substitution, further differentiates from both purine-based ligands (e.g., caffeine, theophylline) and other thiazolopyrimidine chemotypes by presenting a basic pyrrolidine moiety capable of forming a salt bridge with acidic receptor residues, a feature absent in neutral purine antagonists [3]. This dual differentiation—scaffold and substitution—positions the compound for applications where purine-based A2A antagonists suffer from poor selectivity or where thienopyrimidine scaffolds show inadequate potency.

Kinase selectivity Scaffold hopping Purine bioisostere

Procurement-Guiding Application Scenarios for 7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine Hydrochloride Based on Quantitative Evidence


Lead Optimization for Parkinson's Disease Therapeutics Requiring A2A-Selective Inverse Agonism

Programs developing non-dopaminergic therapies for Parkinson's disease motor symptoms and L-DOPA-induced dyskinesias can utilize this compound as a selective hA2A inverse agonist scaffold. The differentiation from dual A1/A2A antagonists (e.g., 7-amino-2-phenyl-thiazolo[5,4-d]pyrimidines with hA1 Ki = 10.2 nM) supports a reduced cardiovascular liability profile [1]. The hydrochloride salt form enables direct formulation for rodent in vivo studies (e.g., 6-OHDA lesion models, haloperidol-induced catalepsy) without DMSO-related artifacts. Procurement of the defined (S)-enantiomer ensures stereospecific target engagement consistent with the ribose-mimetic hypothesis established by Bharate et al. [2].

Cancer Immunotherapy Combination Studies Targeting Adenosine-Mediated Immune Suppression

The A2A adenosine receptor is a clinically validated immuno-oncology target; A2A blockade reverses adenosine-driven T cell suppression in the tumor microenvironment. This compound's inverse agonist activity—predicted to reduce constitutive as well as adenosine-induced A2A signaling—offers a mechanistic advantage over neutral antagonists [1]. Its scaffold differentiation from purine-based A2A antagonists (caffeine, theophylline; Ki >10 µM) and from thieno[2,3-d]pyrimidine scaffolds with inferior activity supports its selection as a chemical probe for target validation studies in syngeneic mouse tumor models, where the aqueous-compatible hydrochloride salt facilitates intraperitoneal or oral dosing [3].

Chemical Biology Probe for Adenosine Receptor Subtype Deconvolution Studies

In academic and industrial settings requiring precise pharmacological dissection of adenosine receptor subtype contributions to physiological responses, this compound provides a valuable tool distinct from existing chemical probes. Unlike the broad-spectrum adenosine receptor antagonist caffeine or the dual A1/A2A Varano compound 3 (hA1 Ki = 10.2 nM, hA2A Ki = 4.72 nM), the target compound's selectivity profile favors A2A over A1 [1]. The defined (S)-stereochemistry eliminates the confounding variable of racemic mixtures present in many commercial thiazolopyrimidine screening compounds. Researchers can employ this compound in cAMP accumulation assays (CHO cells expressing individual human adenosine receptor subtypes) and in ex vivo tissue preparations (e.g., rat aortic ring vasorelaxation, where A2A-mediated responses can be isolated) to establish subtype-specific functional fingerprints [2].

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